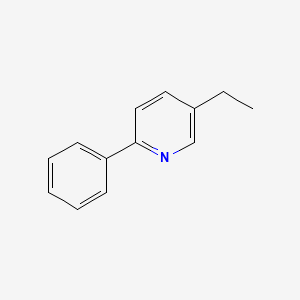

5-Ethyl-2-phenylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Ethyl-2-phenylpyridine is a useful research compound. Its molecular formula is C13H13N and its molecular weight is 183.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis Methodology

- Condensation Reaction : One common method for synthesizing 5-ethyl-2-phenylpyridine is through the reaction of paraldehyde with ammonia, yielding the desired pyridine derivative along with water as a byproduct.

- Oxidation : Further transformations can convert this compound into other useful derivatives, such as nicotinic acid through oxidation processes.

Biological Applications

Research has demonstrated that derivatives of pyridine compounds, including this compound, exhibit various biological activities. These include insecticidal properties and potential therapeutic effects.

Insecticidal Activity

Recent studies have highlighted the insecticidal efficacy of 2-phenylpyridine derivatives against pests like Mythimna separata. Compounds similar to this compound have shown promising results in inhibiting pest populations, making them candidates for agricultural applications as insecticides .

| Compound | Insecticidal Activity (%) at 500 mg/L |

|---|---|

| This compound | High (specific data pending) |

| Other derivatives | Varied (70% - 100% inhibition) |

Pharmacological Potential

The structural characteristics of this compound suggest potential interactions with biological targets, such as serotonin receptors. Research into similar compounds indicates that modifications to the pyridine ring can enhance selectivity and potency for specific receptors .

Industrial Applications

The unique properties of this compound make it suitable for various industrial applications:

Agricultural Chemicals

Due to its insecticidal properties, this compound can be utilized in the formulation of pesticides aimed at crop protection. Its effectiveness against specific pests can lead to the development of more environmentally friendly agricultural practices.

Pharmaceutical Intermediates

As a precursor to biologically active molecules, this compound can be important in drug synthesis. Its ability to undergo further chemical transformations allows for the creation of complex pharmaceutical agents.

Case Study: Insecticide Development

A study conducted on various 2-phenylpyridine derivatives demonstrated that several compounds exhibited over 90% mortality rates against Mythimna separata. The findings suggest that further optimization of these compounds could yield highly effective insecticides suitable for agricultural use .

Case Study: Pharmacological Research

Research into the pharmacological effects of pyridine derivatives has shown that modifications to the structure can lead to enhanced binding affinities for serotonin receptors. This opens avenues for developing new treatments for mood disorders and other neurological conditions .

Analyse Des Réactions Chimiques

Oxidation Reactions

The ethyl group at position 5 undergoes oxidation to form carboxylic acid derivatives. For example:

Reaction:

5-Ethyl-2-phenylpyridine → 2-Phenylpyridine-5-carboxylic acid

Conditions:

-

Reflux with aqueous KMnO₄ for 8 hours .

Outcome:

Quantitative conversion to 2-phenylpyridine-5-carboxylic acid (m.p. 232°C), confirmed by mixed melting point analysis .

C–H Functionalization Reactions

Copper-catalyzed C–H acyloxylation enables direct modification of the pyridine ring:

Reaction:

this compound + Carboxylic acid → Acyloxylated derivative

Conditions:

-

CuBr (10 mol%), carboxylic acid (1.5 eq.), 80°C, 8 hours .

Mechanism: -

Copper coordinates to the pyridine nitrogen, activating the ortho C–H bond.

-

Radical intermediates form, leading to regioselective acyloxylation .

Yields:

72–85% for analogous 2-phenylpyridine derivatives .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring directs electrophiles to specific positions:

Example: Nitration or halogenation typically occurs at position 4 due to meta-directing effects of the pyridine nitrogen.

Challenges:

-

Steric hindrance from the ethyl and phenyl groups reduces reactivity at positions 2 and 6.

Cyclometallation in Coordination Chemistry

This compound acts as a ligand in iridium(III) complexes:

Reaction:

4 C₁₁H₁₁N + 2 IrCl₃ → Ir₂Cl₂(C₁₁H₁₀N)₄ + 4 HCl

Conditions:

-

Reflux in ethylene glycol, followed by chloride bridge cleavage .

Application: -

Resulting tris(cyclometallated) complexes exhibit phosphorescence for OLEDs .

Synthetic Utility in Insecticides

Derivatives of this compound show bioactivity:

Example:

Propriétés

Numéro CAS |

66562-61-6 |

|---|---|

Formule moléculaire |

C13H13N |

Poids moléculaire |

183.25 g/mol |

Nom IUPAC |

5-ethyl-2-phenylpyridine |

InChI |

InChI=1S/C13H13N/c1-2-11-8-9-13(14-10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |

Clé InChI |

DUPKBYOCVLUKEK-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CN=C(C=C1)C2=CC=CC=C2 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.